8-Azabicyclo[3.2.1]oct-2-ene hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-6-4-5-7(3-1)8-6;/h1-2,6-8H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUMTEMFIXRQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-34-3 | |
| Record name | 8-Azabicyclo[3.2.1]oct-2-ene, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-azabicyclo[3.2.1]oct-2-ene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation from 8-Azabicyclo[3.2.1]octan-3-ol Derivatives via Acid Treatment
A common approach to prepare 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride involves starting from 8-methyl-3-substituted-8-azabicyclo[3.2.1]octan-3-ol derivatives. The general procedure includes treatment with glacial acetic acid and concentrated hydrochloric acid, followed by isolation of the free base and conversion to the hydrochloride salt.
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- Starting material: 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol or analogs
- Solvents: Glacial acetic acid and concentrated hydrochloric acid in roughly equal volumes (e.g., 15 mL each for 4 g substrate)
- Yield of free base: Up to 97%
- Conversion to hydrochloride salt: Dissolution in ethanol (96%), addition of malonic acid or fumaric acid, concentration, and precipitation by trituration in diethyl ether
- Isolated salt forms: White crystalline powders with melting points ranging from approximately 100.8°C to 168.7°C depending on the substituent and acid used
| Starting Material Substituent | Acid Used for Salt Formation | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-Chlorophenyl | Malonic acid | 71 | 100.8–102.1 |
| Phenyl | Malonic acid | Not specified | Not specified |
| 4-Methylphenyl | Malonic acid | Not specified | Not specified |
| 4-Methoxyphenyl | Fumaric acid | 40 | 167.3–168.7 |
This method is well-documented in US Patent US6100275A, which describes the preparation and isolation of the hydrochloride salt with high purity and good yield.
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core
Advanced synthetic methodologies focus on the stereoselective construction of the bicyclic scaffold itself, which is crucial for producing enantiomerically pure compounds relevant to natural tropane alkaloids.
-
- Use of acyclic precursors containing stereochemical information for stereocontrolled bicyclization
- Direct stereochemical control during the formation of the bicyclic system
- Desymmetrization of achiral tropinone derivatives to introduce chirality
-
- These methodologies enable the preparation of the bicyclic amine scaffold with high enantiomeric excess
- They are applicable in the synthesis of biologically active tropane alkaloids
- The approaches involve catalytic asymmetric reactions and chiral auxiliaries, though specific reaction conditions vary widely depending on the synthetic route
A comprehensive review published in the Royal Society of Chemistry’s Organic & Biomolecular Chemistry journal details these enantioselective synthetic methods, highlighting their importance in medicinal chemistry and natural product synthesis.
Preparation via Reduction and Functional Group Transformations of 8-Azabicyclo[3.2.1]oct-2-ene Derivatives
Another synthetic route involves the preparation of 8-azabicyclo[3.2.1]oct-2-ene derivatives substituted at position 3, such as 3-cyano or 3-hydroxy derivatives, followed by reduction or rearrangement steps.
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- Starting from 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one
- Reaction with cyanide sources (e.g., sodium cyanide) under acidic conditions to introduce cyano groups
- Use of reducing agents such as lithium or sodium borohydride in alcohol solvents or catalytic hydrogenation with palladium catalysts
- Reaction temperatures range from 0°C to ambient, with some steps requiring heating to 80°C for extended periods (e.g., 24 hours)
- Workup involves pH adjustment, extraction, drying, and concentration to isolate the desired bicyclic amine derivatives
-
- Yields vary depending on the step but can be as high as 72% for certain epimeric mixtures
- Purification includes filtration, solvent extraction, and recrystallization
This process is described in detail in patent WO1999029690A1, which provides experimental examples and spectral data confirming the structure and purity of the products.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Acid Treatment of 8-Azabicyclo[3.2.1]octan-3-ol derivatives | 3-(Substituted phenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol | Glacial acetic acid, HCl, ethanol, malonic/fumaric acid | 40–97 | Salt formation with malonic or fumaric acid; crystalline salts |
| Enantioselective Synthesis | Acyclic precursors or tropinone derivatives | Catalytic asymmetric reactions, chiral auxiliaries | Not specified | High stereocontrol; important for natural product synthesis |
| Reduction and Functionalization | 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one | Sodium cyanide, borohydrides, Pd catalyst, methanol | Up to 72 | Multi-step; epimeric mixtures; temperature control essential |
| Radical-Mediated Rearrangement | Azanorbornane derivatives | OsO4, NMO, PTSA, NH3, CuSO4 catalysis | 24–67 (multi-step) | Related bicyclic amines; advanced synthetic routes |
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]oct-2-ene hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
8-Azabicyclo[3.2.1]oct-2-ene hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride involves its interaction with molecular targets such as neurotransmitter transporters. It acts as a re-uptake inhibitor for monoamine neurotransmitters, including dopamine, serotonin, and noradrenaline . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azabicyclo Core
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene
- CAS : 529-18-0 | Formula : C₈H₁₃N
- This derivative is used in safety studies, with hazard data emphasizing precautions against inhalation and skin contact .
- Applications : Intermediate in synthesizing tropane alkaloid derivatives .
8-Ethyl-3-(dioxaborolane)-8-azabicyclo[3.2.1]oct-2-ene
- Formula: C₁₅H₂₆BNO₂ | Molecular Weight: 263.19 g/mol
- Key Differences : The ethyl group at the 8-position and a boronate ester at the 3-position make this compound valuable in Suzuki-Miyaura cross-coupling reactions. The boron-containing substituent enhances utility in radiopharmaceutical labeling .
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
Functional Group Modifications
3-(3-Chloropyrazinyl)-8-azabicyclo[3.2.1]oct-2-ene
- CAS : 540708-59-6 | Formula : C₁₁H₁₂N₃Cl
- This derivative is explored in kinase inhibition studies .
8-Azabicyclo[3.2.1]oct-3-yl Hydroxydiphenylacetate Hydrochloride
- CAS : 63516-30-3
- Key Differences: Esterification at the 3-position with hydroxydiphenylacetic acid links the core structure to anticholinergic activity. This compound is a known impurity in Trospium Chloride API, highlighting its relevance in pharmaceutical quality control .
Pharmacological Derivatives
N-[8-(Aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide Derivatives
- Key Differences : These derivatives exhibit atypical antipathogenic properties, with modifications enhancing selectivity for bacterial membranes. The 2-naphthamide group contributes to lipophilicity, improving cellular uptake .
Labeled Derivatives for Neuroimaging
- Key Differences: Isotope-labeled variants (e.g., carbon-11 or fluorine-18) are used in positron emission tomography (PET) to study monoamine transporter dynamics in vivo. These compounds retain the core structure but include radiolabels for diagnostic applications .
Structural and Functional Comparison Tables
Table 1: Core Structural Variations
Table 2: Pharmacological Activity Comparison
Key Research Findings
- Neuropharmacology: The parent compound and its derivatives show promise in treating CNS disorders due to their high affinity for serotonin, norepinephrine, and dopamine transporters .
- Synthetic Utility : Ethyl and boronate-substituted variants are pivotal in cross-coupling reactions, enabling the synthesis of complex molecules for drug discovery .
- Safety Profiles : Methyl and ethyl derivatives require stringent handling protocols due to inhalation risks, while the parent compound’s hydrochloride salt poses fewer acute hazards .
Biological Activity
8-Azabicyclo[3.2.1]oct-2-ene hydrochloride is a bicyclic compound that belongs to the tropane alkaloid family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and psychiatry, due to its interaction with neurotransmitter systems.
The biological activity of this compound is primarily linked to its role as a monoamine reuptake inhibitor . This mechanism involves the inhibition of neurotransmitter transporters, which can lead to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission associated with mood regulation and cognitive function .
Targeted Receptors
Research indicates that this compound may act on:
- Serotonin Transporters (SERT)
- Norepinephrine Transporters (NET)
- Dopamine Transporters (DAT)
This multi-target action suggests a broad spectrum of potential therapeutic effects, including antidepressant and anxiolytic properties .
Biological Activities
The biological activities of this compound can be summarized as follows:
Research Findings
Several studies have explored the pharmacological properties of this compound and its derivatives:
- Antidepressant Properties : A study demonstrated that compounds with this scaffold exhibited significant inhibition of serotonin and norepinephrine reuptake, suggesting efficacy similar to traditional antidepressants but with potentially fewer side effects associated with older tricyclic antidepressants .
- Cancer Cell Cytotoxicity : Research has indicated that certain derivatives show high cytotoxicity against various cancer cell lines (e.g., MDA-MB-231), with IC50 values ranging from 1.51 to 3.03 µM, highlighting their potential as anticancer agents .
- Opioid Receptor Activity : Some derivatives have been identified as mu-opioid receptor antagonists, which may help mitigate gastrointestinal side effects associated with opioid treatments while preserving their analgesic effects .
Case Study 1: Antidepressant Efficacy
A clinical trial involving a derivative of this compound showed promising results in patients with major depressive disorder. The compound was administered over eight weeks, resulting in significant reductions in depression scores compared to placebo groups.
Case Study 2: Cancer Treatment
In vitro studies on cancer cell lines treated with specific derivatives revealed that apoptosis was induced through mitochondrial pathways, leading to cell death in a concentration-dependent manner. This suggests that these compounds may serve as effective agents in cancer therapy.
Q & A
Q. What are the established synthetic routes for 8-azabicyclo[3.2.1]oct-2-ene hydrochloride and its derivatives?
The compound is typically synthesized via multistep reactions involving intermediates such as nortropinone hydrochloride (8-azabicyclo[3.2.1]octan-3-one hydrochloride). For example:
- Intermediate preparation : Nortropinone hydrochloride (CAS 25602-68-0) is synthesized and functionalized through alkylation or amidation. In one protocol, N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride (17) is used to generate derivatives like N-[8-(aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide via reductive alkylation .
- Derivatization : Tosylation of the bicyclic core (e.g., 2-(p-toluenesulphonyl)-8-azabicyclo[3.2.1]oct-2-ene) enables further substitution, as shown in Figure 29 of Synthesis of Tropane Derivatives .
Q. Key Considerations :
Q. What analytical methods are recommended for characterizing this compound?
- Structural Elucidation :
- Purity Assessment :
Q. Example Protocol :
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/0.1% TFA in H₂O |
| Detection | UV at 210 nm |
Q. What safety protocols are critical for handling this compound?
- Hazard Mitigation :
- Emergency Measures :
- Eye exposure: Flush with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can stereochemical inconsistencies in derivatives be resolved during synthesis?
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers of derivatives like (1R,3r,5S)-8-azabicyclo[3.2.1]oct-3-yl hydroxydiphenylacetate hydrochloride .
- X-ray Crystallography : Confirm absolute configuration for critical intermediates, as stereochemical errors can invalidate pharmacological data .
Case Study :
A study reported a 15% yield drop due to undesired endo/exo isomerism during tosylation. Optimizing reaction temperature (0°C vs. room temperature) improved selectivity .
Q. How do researchers address contradictions in biological activity data for structurally similar derivatives?
- Mechanistic Profiling :
- Compare receptor binding assays (e.g., monoamine reuptake inhibition in ) with computational docking studies to validate structure-activity relationships .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and resolve discrepancies in IC₅₀ values .
Q. Example Workflow :
Synthesize derivatives with systematic substitutions (e.g., aryl amides vs. benzyl groups).
Test in vitro activity against target receptors (e.g., serotonin transporters).
Cross-validate with molecular dynamics simulations .
Q. What strategies are effective for impurity profiling in pharmaceutical-grade batches?
Q. Degradation Pathways Identified :
| Condition | Major Impurity |
|---|---|
| Acidic (pH 2) | Nortropinone |
| Oxidative (H₂O₂) | N-oxide |
Q. How can reaction yields be optimized for large-scale synthesis?
Q. Data-Driven Example :
| Parameter | Yield Improvement |
|---|---|
| Catalyst: Pd/C | +17% |
| Solvent: THF | -12% side products |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
